molecular formula C6H15N3O2S B8762863 4-amino-N-methylpiperidine-1-sulfonamide

4-amino-N-methylpiperidine-1-sulfonamide

Cat. No.: B8762863
M. Wt: 193.27 g/mol
InChI Key: ZCABIBBFGSONGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-methylpiperidine-1-sulfonamide is a sulfonamide derivative featuring a piperidine ring substituted with an amino group at the 4-position and a methyl group on the nitrogen atom of the sulfonamide moiety. Sulfonamides with piperidine nuclei are recognized for their bioactivity, particularly antimicrobial and enzyme inhibitory properties, making them valuable in medicinal chemistry .

Properties

Molecular Formula

C6H15N3O2S

Molecular Weight

193.27 g/mol

IUPAC Name

4-amino-N-methylpiperidine-1-sulfonamide

InChI

InChI=1S/C6H15N3O2S/c1-8-12(10,11)9-4-2-6(7)3-5-9/h6,8H,2-5,7H2,1H3

InChI Key

ZCABIBBFGSONGQ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)N1CCC(CC1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 4-amino-N-methylpiperidine-1-sulfonamide and related sulfonamide-piperidine derivatives:

Compound Structure Molecular Formula Biological Activity Key Findings
This compound Piperidine-1-sulfonamide with 4-amino and N-methyl substituents C₆H₁₅N₃O₂S Not explicitly reported Hypothesized to exhibit enhanced solubility and metabolic stability due to N-methylation.
N-(Piperidin-1-yl)benzenesulfonamide (1) Parent compound: benzenesulfonyl chloride + 1-aminopiperidine C₁₁H₁₆N₂O₂S Baseline antimicrobial activity Serves as a scaffold for derivatives; moderate activity against bacterial strains .
N-Carbamimidoyl-4-aminobenzenesulfonamide derivatives 4-Amino group linked to carbamimidoyl and Schiff/Mannich bases Variable (e.g., C₁₅H₁₄N₄O₂S) Enhanced antimicrobial activity Mannich bases (e.g., with piperidine) showed superior activity to reference drugs like ciprofloxacin .
N-[4-(Acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide Acetylamino-phenyl and p-toluenesulfonyl groups on piperidine-carboxamide C₂₁H₂₅N₃O₄S Not explicitly reported Structural complexity increases molecular weight (415.51 g/mol), potentially affecting bioavailability .

Key Observations:

  • Substituent Effects: The 4-amino group in this compound may enhance hydrogen bonding capacity compared to the unmodified N-(piperidin-1-yl)benzenesulfonamide (1), which lacks amino substituents .
  • N-Methylation: The N-methyl group in the target compound likely improves lipophilicity and metabolic stability compared to non-alkylated analogs like the carbamimidoyl derivatives in , which prioritize polar interactions for antimicrobial action .
  • Activity Trends: Mannich bases incorporating piperidine (e.g., from ) demonstrate that secondary amine modifications significantly boost antimicrobial efficacy, suggesting that similar derivatization of this compound could yield potent analogs .

Research Findings and Mechanistic Insights

  • Antimicrobial Potency: Derivatives with electron-withdrawing groups (e.g., carbamimidoyl) or extended conjugation (e.g., Schiff bases) exhibit stronger bacterial inhibition, implying that the 4-amino group in the target compound could serve as a site for further functionalization to enhance activity .
  • Enzyme Interactions: Piperidine-containing sulfonamides often target enzymes like carbonic anhydrase or dihydrofolate reductase. The N-methyl group in the target compound may reduce off-target interactions by sterically blocking non-specific binding .
  • Synthetic Flexibility: The parent compound N-(piperidin-1-yl)benzenesulfonamide (1) can be alkylated or arylated at the sulfonamide nitrogen, a strategy applicable to this compound to generate libraries of bioactive analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.